molecular formula C9H5Br2NO2 B10884915 (2,6-Dibromo-4-formylphenoxy)acetonitrile

(2,6-Dibromo-4-formylphenoxy)acetonitrile

Cat. No.: B10884915
M. Wt: 318.95 g/mol
InChI Key: YYEKYDIOOMWFLN-UHFFFAOYSA-N
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Description

(2,6-Dibromo-4-formylphenoxy)acetonitrile is an organic compound with the molecular formula C9H5Br2NO2 It is characterized by the presence of two bromine atoms, a formyl group, and an acetonitrile group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dibromo-4-formylphenoxy)acetonitrile typically involves the bromination of 4-formylphenoxyacetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the phenoxy ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dibromo-4-formylphenoxy)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Compounds with various functional groups replacing the bromine atoms.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

(2,6-Dibromo-4-formylphenoxy)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Dibromo-4-formylphenoxy)acetonitrile involves its interaction with specific molecular targets. The bromine atoms and formyl group play crucial roles in its reactivity and binding to target molecules. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    (2,6-Dibromo-4-methoxyphenyl)acetonitrile: Similar structure but with a methoxy group instead of a formyl group.

    (2,4-Dibromophenoxy)acetonitrile: Lacks the formyl group and has bromine atoms at different positions.

    (4-Methoxyphenoxy)acetonitrile: Contains a methoxy group and lacks bromine atoms.

Uniqueness

The combination of these functional groups makes it a versatile compound for various chemical transformations and research applications .

Properties

Molecular Formula

C9H5Br2NO2

Molecular Weight

318.95 g/mol

IUPAC Name

2-(2,6-dibromo-4-formylphenoxy)acetonitrile

InChI

InChI=1S/C9H5Br2NO2/c10-7-3-6(5-13)4-8(11)9(7)14-2-1-12/h3-5H,2H2

InChI Key

YYEKYDIOOMWFLN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)OCC#N)Br)C=O

Origin of Product

United States

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